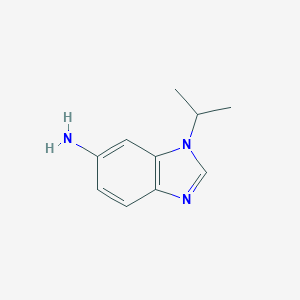![molecular formula C14H16BNO2 B068619 [2-[(N-methylanilino)methyl]phenyl]boronic acid CAS No. 172940-58-8](/img/structure/B68619.png)
[2-[(N-methylanilino)methyl]phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Boronic acids are synthesized through various methods, often involving the reaction of organoboranes with halides or alcohols. The synthesis of specific boronic acids like [2-[(N-methylanilino)methyl]phenyl]boronic acid may involve specialized steps to introduce the N-methylanilino group into the phenylboronic acid framework. A common approach for boronic acid synthesis is through borylation reactions, where an aryl halide is reacted with a boron source in the presence of a catalyst (Hinkes & Klein, 2019).
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxy groups and an organic substituent. The flexibility in forming reversible covalent bonds with diols underlies their importance in sensing and recognition applications. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structural aspects of boronic acids and their complexes (Barba et al., 2001).
Chemical Reactions and Properties
Boronic acids participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the formation of carbon-carbon bonds. They also undergo condensation reactions with diols, forming boronate esters that are reversible in nature. This property is exploited in the design of sensors and drug delivery systems (Hall, 2019).
Physical Properties Analysis
The physical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their molecular structure. Boronic acids with electron-withdrawing groups tend to have higher melting points and stability. The presence of bulky substituents can affect their solubility in organic solvents or water (Severin, 2009).
Chemical Properties Analysis
Boronic acids' chemical behavior is marked by their ability to form stable complexes with sugars and other diols. This property is crucial for their application in sensing technologies, especially for glucose sensing in diabetic care. The acidity of boronic acids (pKa) plays a significant role in their reactivity and complexation behavior, which can be tuned by modifying the substituents on the phenyl ring (Valenzuela et al., 2022).
Scientific Research Applications
Synthesis and Structural Study : Boronic acids are used as synthetic intermediates and building blocks in various fields, including sensing, protein manipulation, therapeutics, biological labeling, and separation. The structural study of multifunctional boronic acids has shown that introducing an aminophosphonic acid group can open new application opportunities (Zhang et al., 2017).
Drug Delivery Systems : Boronic acids are utilized in designing polymeric carriers for the stable encapsulation and pH-sensitive release of drugs. This approach has demonstrated improved pharmacokinetics and reduced off-target effects, showing potential in applications like antitumor chemotherapy and boron neutron capture therapy (Kim, Suzuki, & Nagasaki, 2020).
Inhibiting Beta-Lactamases : Aromatic boronic acids have been identified as reversible inhibitors of class C beta-lactamases. These enzymes are crucial in antibiotic resistance, and their inhibition by boronic acids could have significant implications for developing new antimicrobial strategies (Beesley et al., 1983).
Nanoparticle Functionalization for Antiviral Applications : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. These functionalized nanoparticles have demonstrated efficacy against viruses like Hepatitis C, highlighting their potential in the development of novel antiviral treatments (Khanal et al., 2013).
Chemistry in Nanomaterials for Drug Delivery : Boronic acids are increasingly used in nanomaterials for targeted drug delivery. They react with various disease markers, enabling stimuli-responsive drug delivery systems. Their unique chemical properties, such as Lewis acid behavior and interaction with diols, make them valuable in treating diseases like cancer, diabetes, and bacterial infections (Stubelius, Lee, & Almutairi, 2019).
Genotoxicity Studies : Some boronic acid derivatives have been evaluated for their genotoxic potential, contributing to the understanding of their safety profiles and therapeutic applications (Khalil, Salman, & Al-Qaoud, 2017).
Sensing Applications : Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases. These applications range from biological labeling and protein manipulation to the development of therapeutics (Lacina, Skládal, & James, 2014).
Research in Neurodegenerative Diseases : Studies on derivatives of boronic acids, such as 3-pyridinylboronic acid, have shown potential in normalizing the effects of neurotoxins in models of Parkinson's disease, indicating their applicability in neurodegenerative disease research (Üstündağ et al., 2020).
pH-Sensitive Prodrugs for Cancer Treatment : Boronic acids have been developed as part of acid-activatable prodrugs that release their payload in the acidic microenvironment of tumors, enhancing drug efficiency and specificity in cancer treatment (Liu et al., 2021).
Catalysis in Organic Synthesis : Boronic acids have been employed as catalysts in organic synthesis, such as in dehydrative condensation between carboxylic acids and amines, demonstrating their utility in creating bioactive molecules (Wang, Lu, & Ishihara, 2018).
Antineoplastic Potential : Boron-containing phenylalanine and tyrosine derivatives have been explored for their antineoplastic properties, showing inhibition of DNA, RNA, and protein synthesis in cancer cells (Hall et al., 1993).
Supercritical Fluid Chromatography : Boronic ester derivatives have been used in supercritical fluid chromatography for the analysis of natural compounds like ecdysteroids (Shim, Wilson, & Morgan, 1993).
Protective Groups in Organic Synthesis : Boronic esters have been applied as protective groups for diols in organic synthesis, showcasing their utility in constructing complex molecular structures (Shimada et al., 2018).
Safety And Hazards
properties
IUPAC Name |
[2-[(N-methylanilino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(17)18/h2-10,17-18H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQAMYVFGSUOKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)C2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400707 |
Source


|
| Record name | (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(N-methylanilino)methyl]phenyl]boronic acid | |
CAS RN |
172940-58-8 |
Source


|
| Record name | (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





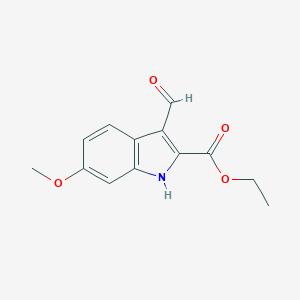
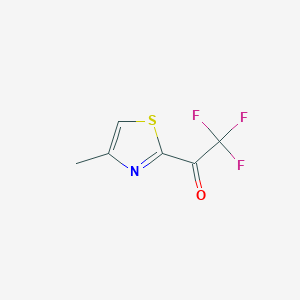
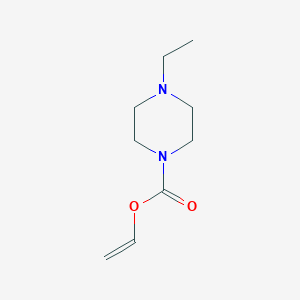
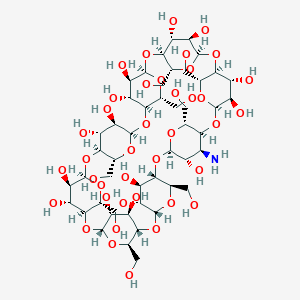
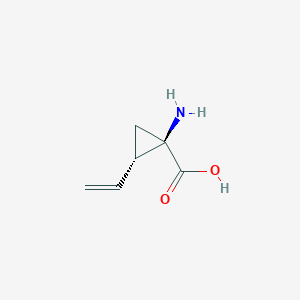

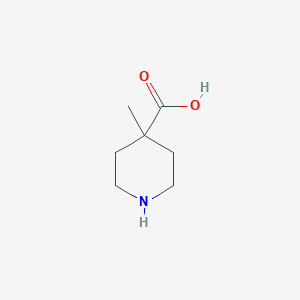
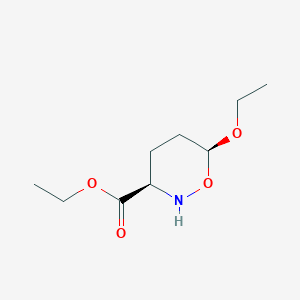
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
